(R)-8-Methylchroman-4-amine
CAS No.: 1213065-29-2
Cat. No.: VC8058645
Molecular Formula: C10H13NO
Molecular Weight: 163.22
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1213065-29-2 |
---|---|
Molecular Formula | C10H13NO |
Molecular Weight | 163.22 |
IUPAC Name | (4R)-8-methyl-3,4-dihydro-2H-chromen-4-amine |
Standard InChI | InChI=1S/C10H13NO/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4,9H,5-6,11H2,1H3/t9-/m1/s1 |
Standard InChI Key | MREWRJVSLAQYFQ-SECBINFHSA-N |
Isomeric SMILES | CC1=C2C(=CC=C1)[C@@H](CCO2)N |
SMILES | CC1=C2C(=CC=C1)C(CCO2)N |
Canonical SMILES | CC1=C2C(=CC=C1)C(CCO2)N |
Introduction
Chemical Identity and Structural Features
(R)-8-Methylchroman-4-amine (IUPAC name: (R)-8-methyl-3,4-dihydro-2H-chromen-4-amine) is a secondary amine with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol . Its structure consists of a chroman backbone (a benzopyran moiety) substituted with a methyl group at the 8-position and an amine group at the 4-position. The (R)-configuration at the chiral center (C4) distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or physicochemical behaviors.
Stereochemical Considerations
The compound’s stereochemistry is critical to its interactions in biological systems. The (R)-enantiomer’s spatial arrangement influences its binding affinity to receptors or enzymes, a factor often exploited in drug design. The absolute configuration is confirmed via spectroscopic methods such as X-ray crystallography or nuclear magnetic resonance (NMR) .
Synonyms and Identifiers
Physicochemical Properties
Physical Characteristics
Property | Value | Source |
---|---|---|
Molecular Weight (Free Base) | 163.22 g/mol | |
Molecular Weight (HCl Salt) | 199.68 g/mol | |
Appearance | White to off-white powder | |
Storage Conditions | 2–8°C under inert atmosphere |
Solubility and Stability
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